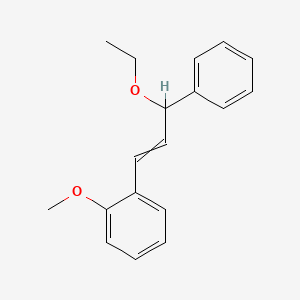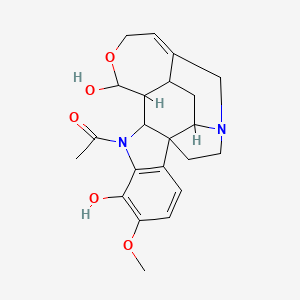
Henningsoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Henningsoline is an indole alkaloid isolated from the plant species Strychnos henningsii Gilg . It is one of several alkaloids found in this plant, alongside henningsamine and rindline . Indole alkaloids are known for their complex structures and diverse biological activities, making them of significant interest in both natural product chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of henningsoline typically involves the extraction of the compound from Strychnos henningsii using organic solvents . The process begins with the drying and pulverization of the plant material, followed by solvent extraction. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
化学反应分析
Types of Reactions
Henningsoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .
科学研究应用
Henningsoline has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of indole alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of henningsoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity. For example, this compound may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .
相似化合物的比较
Henningsoline is structurally similar to other indole alkaloids such as diaboline and henningsamine . it is unique in its specific arrangement of functional groups and its distinct biological activities. Compared to diaboline and henningsamine, this compound may exhibit different pharmacological properties and therapeutic potential .
List of Similar Compounds
- Diaboline
- Henningsamine
- Rindline
属性
CAS 编号 |
18797-85-8 |
|---|---|
分子式 |
C22H26N2O5 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
1-(9,14-dihydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3 |
InChI 键 |
BCKDRLNZTWKJHT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C(=C(C=C6)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
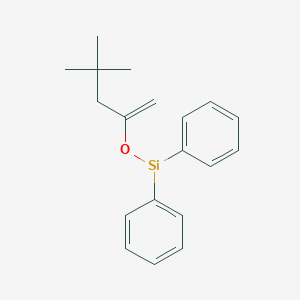
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
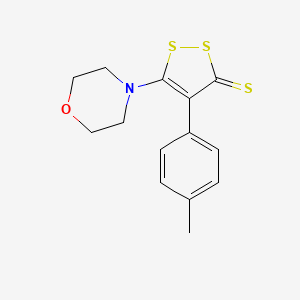
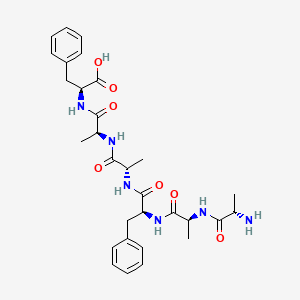
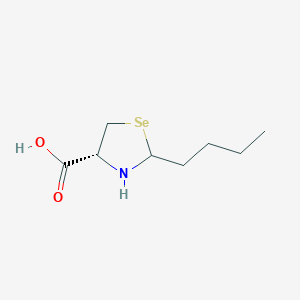
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)

silane](/img/structure/B14177507.png)
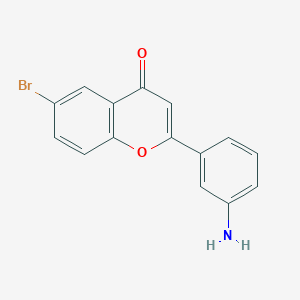
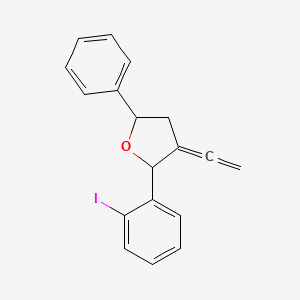
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
